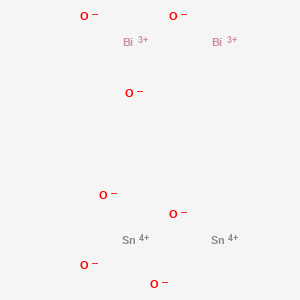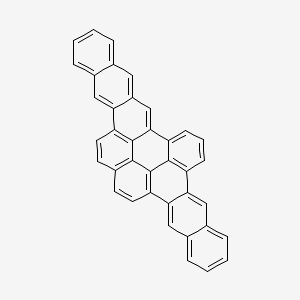
Piperazine, 1-(1-(2-methoxyphenyl)cyclohexyl)-4-methyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(1-(2-methoxyphenyl)cyclohexyl)-4-methyl-, hydrochloride is a chemical compound belonging to the piperazine class. Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methoxyphenyl group and a cyclohexyl group attached to the piperazine ring, along with a methyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-(1-(2-methoxyphenyl)cyclohexyl)-4-methyl-, hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic substitution reactions, where a methoxyphenyl halide reacts with the piperazine ring.
Cyclohexyl Group Addition: The cyclohexyl group can be added through a Grignard reaction or other organometallic coupling reactions.
Methyl Group Introduction: The methyl group can be introduced via alkylation reactions using methyl halides.
Formation of the Hydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
Piperazine, 1-(1-(2-methoxyphenyl)cyclohexyl)-4-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Piperazine, 1-(1-(2-methoxyphenyl)cyclohexyl)-4-methyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, including its binding to receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, such as its role in neuroreceptor imaging.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of piperazine, 1-(1-(2-methoxyphenyl)cyclohexyl)-4-methyl-, hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. For example, it may act as a serotonin antagonist and reuptake inhibitor, affecting neurotransmitter levels in the brain . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.
相似化合物的比较
Similar Compounds
- 1-(2-Methoxyphenyl)piperazine
- 1-(4-Methoxyphenyl)piperazine
- 1-(2,3-Dichlorophenyl)piperazine hydrochloride
Uniqueness
Piperazine, 1-(1-(2-methoxyphenyl)cyclohexyl)-4-methyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl and cyclohexyl groups, along with the methyl group, differentiates it from other piperazine derivatives and influences its reactivity and interactions with molecular targets.
属性
CAS 编号 |
21602-39-1 |
|---|---|
分子式 |
C18H29ClN2O |
分子量 |
324.9 g/mol |
IUPAC 名称 |
1-[1-(2-methoxyphenyl)cyclohexyl]-4-methylpiperazine;hydrochloride |
InChI |
InChI=1S/C18H28N2O.ClH/c1-19-12-14-20(15-13-19)18(10-6-3-7-11-18)16-8-4-5-9-17(16)21-2;/h4-5,8-9H,3,6-7,10-15H2,1-2H3;1H |
InChI 键 |
GSNLWTLAWPZKBG-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2(CCCCC2)C3=CC=CC=C3OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


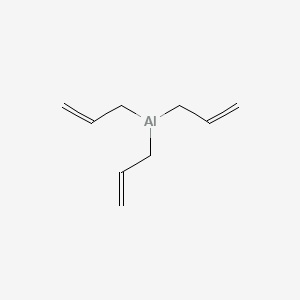
![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)
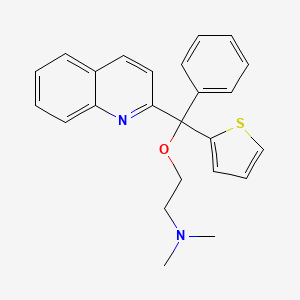
![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)
![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)

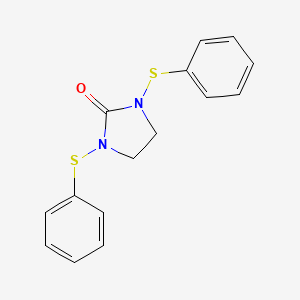
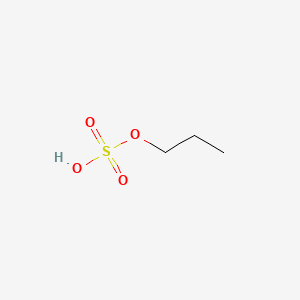
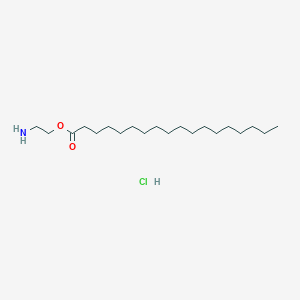
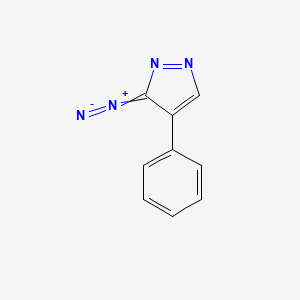
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)

